molecular formula C16H19NO3 B2407360 tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate CAS No. 1190222-93-5

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate

Cat. No.: B2407360
CAS No.: 1190222-93-5
M. Wt: 273.332
InChI Key: GNTKEEZUTBEJTP-UHFFFAOYSA-N
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Description

tert-Butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate is a carbamate derivative characterized by a tert-butyl carbamate group linked to a benzyl moiety substituted with a furan-2-yl ring at the 3-position of the phenyl group. This structure combines the steric bulk of the tert-butyl group with the electron-rich aromaticity of the furan ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is typically synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling (as seen in boronic acid derivatives in ), or through multi-step organic transformations involving carbamate protection strategies . Its applications span drug discovery, particularly in targeting protein stabilization and enzyme inhibition, leveraging the furan ring’s ability to engage in π-π interactions or hydrogen bonding .

Properties

IUPAC Name

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-11-12-6-4-7-13(10-12)14-8-5-9-19-14/h4-10H,11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTKEEZUTBEJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate typically involves the protection of 3-(furan-2-yl)benzylamine with a BOC group. This can be achieved by reacting 3-(furan-2-yl)benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Carbamate Derivatives in Drug Development
The carbamate functional group is a critical motif in many pharmaceutical compounds. Tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate can serve as a scaffold for developing new drugs due to its structural versatility. Research indicates that carbamates can exhibit significant biological activity, including anti-inflammatory and anticancer properties .

Case Study: Anti-inflammatory Activity

A series of carbamate derivatives were synthesized and tested for their anti-inflammatory effects. For instance, compounds similar to this compound showed promising results in reducing inflammation in animal models, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .

Anticancer Properties
this compound has been investigated for its potential anticancer effects. Studies have demonstrated that similar compounds can induce apoptosis and cell cycle arrest in various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanisms involve modulation of mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.

Activity TypeCell LineMechanism of ActionReference
AnticancerHepG2Induction of apoptosis
AnticancerMCF-7Cell cycle arrest
Anti-inflammatoryRat ModelReduction of edema

Synthesis and Modification

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond . The structural modifications can enhance its biological activity and solubility.

Pharmacological Insights

Mechanisms of Action
Research indicates that the pharmacological effects of this compound may be attributed to its ability to interact with specific biological targets involved in disease pathways, such as inflammation and cancer progression. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, enhancing its efficacy .

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The BOC group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing pathways related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound’s closest analogs are tert-butyl carbamates with substituted benzyl groups. Key structural differences and their implications include:

Compound (Evidence ID) Substituent on Phenyl Ring Key Structural Feature Electronic Effect
Target Compound 3-(Furan-2-yl) Electron-rich heterocycle Enhances π-π interactions, solubility
tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate (7) 3-(Aminomethyl) Polar NH₂ group Increases hydrophilicity, H-bonding
tert-Butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate (14) 3-(Bromomethyl) Electrophilic Br substituent Facilitates nucleophilic substitution
13i (3) 3-[3-(Trifluoromethyl)phenoxy] Strongly electron-withdrawing CF₃ Reduces electron density, alters reactivity
13k (3) 3-[4-Fluorophenoxy] Moderately electron-withdrawing F Balances lipophilicity and reactivity

The furan-2-yl group in the target compound provides distinct electronic and steric properties compared to halogenated or alkylated analogs. For instance, the bromomethyl group in is more reactive in cross-coupling reactions, whereas the furan ring may enhance binding to biological targets like enzymes or receptors .

Biological Activity

Introduction

Tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate, also known as N-BOC 3-(Furan-2-yl)benzylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and in cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Properties

  • Molecular Formula: C16H19NO3
  • Molar Mass: 273.33 g/mol
  • CAS Number: 1190222-93-5

The structure of this compound features a furan ring attached to a phenyl group, which is known to influence its biological activity through various mechanisms.

Enzyme Inhibition

Research indicates that carbamate derivatives, including this compound, can act as inhibitors for various enzymes. Notably, compounds with similar structures have shown inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. For instance, studies have demonstrated that certain carbamates exhibit high potency against HDAC1 and HDAC2, with IC50 values in the low nanomolar range .

Anticancer Activity

The anticancer potential of this compound can be inferred from the biological activities of structurally related compounds. For example, certain furan-containing carbamates have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of the furan moiety enhances the compound's ability to induce apoptosis in cancer cells .

Case Studies

  • HDAC Inhibition Study
    • A study investigating the inhibition of HDACs by carbamate derivatives found that compounds with bulky lipophilic groups demonstrated enhanced selectivity and potency. The findings indicated that modifications on the carbamate structure could lead to improved biological profiles, making them suitable candidates for further development in cancer therapy .
  • Cytotoxicity Assessment
    • In vitro assays conducted on various cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. For instance, compounds with furan rings showed IC50 values ranging from 1 to 10 µM against colon carcinoma cells, indicating their potential as therapeutic agents .

The proposed mechanism of action for this compound involves its ability to inhibit specific enzymes involved in cellular processes such as histone modification and apoptosis regulation. By interfering with these pathways, the compound may induce cell cycle arrest and promote programmed cell death in malignant cells.

Summary Table of Biological Activities

Compound NameActivity TypeTarget Enzyme/Cell LineIC50 ValueReference
tert-butyl N-[3-(furan-2-yl)phenyl]methylcarbamateHDAC InhibitionHDAC1/HDAC2Low nM range
Similar Furan CarbamateCytotoxicityColon Carcinoma (HCT116)1–10 µM
Related Carbamate DerivativeApoptosis InductionVarious Cancer Cell Lines<10 µM

Q & A

Q. What are the common synthetic routes for tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate?

A widely used method involves coupling reactions between tert-butyl carbamate precursors and aromatic aldehydes or acids. For example, condensation of tert-butyl carbamate derivatives with substituted carboxylic acids using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can yield the target compound . Asymmetric Mannich reactions, as demonstrated in related carbamate syntheses, may also be adapted for stereoselective synthesis of intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm molecular structure and substituent positions.
  • X-ray Crystallography: For absolute configuration determination. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, providing high-resolution structural data .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and purity.

Q. How should this compound be handled and stored to ensure stability?

  • Storage: Store in a cool, dry environment (room temperature recommended) away from direct sunlight and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
  • Handling: Use personal protective equipment (PPE) such as gloves and lab coats. Conduct reactions in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can one resolve contradictions in NMR data when synthesizing derivatives of this compound?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR Techniques: Use HSQC (heteronuclear single quantum coherence) or NOESY (nuclear Overhauser effect spectroscopy) to resolve overlapping signals and confirm spatial arrangements .
  • X-ray Validation: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in spectroscopic data .

Q. What strategies optimize stereochemical outcomes in the synthesis of chiral tert-butyl carbamates?

  • Asymmetric Catalysis: Employ chiral catalysts (e.g., organocatalysts or metal complexes) in Mannich or aldol reactions to control stereochemistry .
  • Reaction Solvent/Temperature: Polar aprotic solvents (e.g., DMF) and low temperatures (-20°C to 0°C) can enhance enantioselectivity in coupling reactions .

Q. How can SHELX software be applied to analyze the crystal structure of this compound?

  • Data Refinement: Use SHELXL for refining atomic coordinates, thermal parameters, and occupancy factors. Key steps include:
  • Inputting experimental data (F² values) and initial structural models.
  • Iterative refinement with restraints for bond lengths/angles.
  • Validation using R-factors and residual electron density maps .
    • Twinning Analysis: For twinned crystals, SHELXD can deconvolute overlapping reflections to improve data quality .

Q. How can low yields in coupling reactions during synthesis be addressed?

  • Reagent Optimization: Replace EDCI/HOBt with more efficient coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) for sterically hindered substrates .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yields by 10–20% using controlled microwave heating .
  • Purification Techniques: Employ gradient flash chromatography or preparative HPLC to isolate pure product from byproducts .

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